molecular formula C23H24O3 B054033 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid

4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid

Cat. No.: B054033
M. Wt: 348.4 g/mol
InChI Key: PTFKILLFILDZNQ-UHFFFAOYSA-N
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Description

    Starting Material: Benzofuran

    Reaction: Alkylation with methylating agents

    Conditions: Use of strong bases like sodium hydride or potassium tert-butoxide

  • Attachment of Benzoic Acid Moiety:

      Starting Material: Tetramethylbenzofuran

      Reaction: Friedel-Crafts acylation with benzoic acid derivatives

      Conditions: Acidic catalysts such as aluminum chloride

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid typically involves multi-step organic reactions

    • Formation of Benzofuran Core:

        Starting Material: 2-ethylphenol

        Reaction: Dehydrogenation to form benzofuran

        Conditions: High temperature and presence of a dehydrogenation catalyst

    Chemical Reactions Analysis

    Types of Reactions: 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

      Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate or chromium trioxide in acidic medium

      Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst

      Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols

    Major Products Formed:

      Oxidation: Formation of carboxylic acids or ketones

      Reduction: Formation of alcohols or alkanes

      Substitution: Formation of halogenated derivatives or substituted benzoic acids

    Scientific Research Applications

    4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid has a wide range of applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

      Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Explored for its role in drug development, particularly as a lead compound for designing new therapeutic agents.

      Industry: Utilized in the production of specialty chemicals and materials with specific properties.

    Mechanism of Action

    The mechanism of action of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid involves its interaction with molecular targets and pathways:

      Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

      Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

    Comparison with Similar Compounds

      Benzofuran: The parent compound with a simpler structure.

      Psoralen: A benzofuran derivative used in the treatment of skin diseases.

      Angelicin: Another benzofuran derivative with biological activity.

    Uniqueness: 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of tetramethyl groups and a benzoic acid moiety enhances its stability and reactivity, making it a valuable compound for various applications.

    fbenzofuran-2-yl)benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C23H24O3

    Molecular Weight

    348.4 g/mol

    IUPAC Name

    4-(5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid

    InChI

    InChI=1S/C23H24O3/c1-22(2)9-10-23(3,4)18-13-20-16(11-17(18)22)12-19(26-20)14-5-7-15(8-6-14)21(24)25/h5-8,11-13H,9-10H2,1-4H3,(H,24,25)

    InChI Key

    PTFKILLFILDZNQ-UHFFFAOYSA-N

    SMILES

    CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C

    Canonical SMILES

    CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C

    Origin of Product

    United States

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